3-[(3-Acrylamidopropyl)dimethylammonio]propanoate
Overview
Description
“3-[Dimethyl-[3-(prop-2-enoylamino)propyl]azaniumyl]propanoate” is a chemical compound with the molecular formula C11H20N2O3 . It is also known as DMAPA.
Synthesis Analysis
The synthesis of a similar zwitterionic monomer was described in a paper . The process involved the reaction of 2-(Dimethylamino)ethyl methacrylate (DMAEMA) with 1,3-propane sultone (1,3 -PS) in acetone at 55 °C for 20 hours under a nitrogen atmosphere. The resulting mixture was precipitated, filtered, and then washed with a mixed solution of diethyl ether and acetone. The dried crude product was dissolved in deionized water, and the insoluble matter was removed by suction filtration. The filtrate was lyophilized to give a white powder .Molecular Structure Analysis
The molecular structure of “3-[Dimethyl-[3-(prop-2-enoylamino)propyl]azaniumyl]propanoate” can be represented by the molecular formula C11H20N2O3 .Physical and Chemical Properties Analysis
The molecular weight of “3-[Dimethyl-[3-(prop-2-enoylamino)propyl]azaniumyl]propanoate” is 228.29 g/mol .Scientific Research Applications
Antineoplastic Activity
One study by Dimmock et al. (1988) focused on the synthesis of azines derived from 3-dimethylamino-1-phenyl-1-propanone hydrochloride and related compounds, assessing their activity against the EMT6 tumor in vitro. The derivatives exhibited moderate antineoplastic activity, with notable potency observed for ring dimethylaminomethylacetophenone azines and related quaternary ammonium compounds at specific concentrations (Dimmock et al., 1988).
Conformational Analysis
Nkansah et al. (2009) conducted a study on 3-(dimethylazinoyl)propanoic acid (DMAPA), analyzing its conformational equilibrium in different solvents and under varying pH conditions. They determined the acid ionization constants of the protonated amine oxide and carboxylic functional groups, contributing to the understanding of DMAPA's structural behavior in solution (Nkansah et al., 2009).
Synthesis of Antidepressant Agents
Clark et al. (1979) explored the synthesis of analogues to 3-(dimethylamino)-1,1-diphenyl-2-propanol hydrobromide as potential antidepressant agents. Their work evaluated various synthesis routes and assessed the compounds for anticholinergic side effects, identifying several derivatives with promising pharmacological profiles (Clark et al., 1979).
Organic Synthesis and Functionalization
Gui-Xin Cai et al. (2007) developed a regioselective olefination method for substituted N,N-dimethylbenzylamines, leading to the synthesis of 3-(2'-tolyl)propanoic acid and its derivatives. Their methodological approach highlights the versatility of dimethylaminomethyl derivatives in organic synthesis and functionalization processes (Gui-Xin Cai et al., 2007).
Photochemistry and Photophysics
Jockusch et al. (2001) investigated the photochemistry and photophysics of derivatives of 2-hydroxy-2-methyl-1-phenyl propanone, analyzing their behavior upon irradiation and the impact of substituents on the lowest triplet state. This study contributes to the understanding of free radical polymerization processes initiated by such compounds (Jockusch et al., 2001).
Mechanism of Action
Target of Action
It is known to be used as a cationic control agent in polymer materials .
Mode of Action
The compound interacts with its targets by improving the rheological properties and surface enhancement of polymer materials .
Biochemical Pathways
It is known to play a role in the preparation of emulsions, emulsion reactions, and the stabilization of colloidal systems .
Result of Action
It is known to enhance the surface properties and rheological behavior of polymer materials .
Action Environment
It is known that the compound should be stored under inert gas and should avoid light, moisture (hygroscopic), and heat .
Properties
IUPAC Name |
3-[dimethyl-[3-(prop-2-enoylamino)propyl]azaniumyl]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-4-10(14)12-7-5-8-13(2,3)9-6-11(15)16/h4H,1,5-9H2,2-3H3,(H-,12,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQMTHGHDYCNSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCCNC(=O)C=C)CCC(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
79704-36-2 | |
Record name | Poly(carboxybetaine acrylamide) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79704-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID501303484 | |
Record name | Poly(carboxybetaine acrylamide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501303484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79704-36-2 | |
Record name | Poly(carboxybetaine acrylamide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501303484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.